Product packaging for 2-Chloro-5-(trifluoromethoxy)pyridine(Cat. No.:CAS No. 1206972-45-3)

2-Chloro-5-(trifluoromethoxy)pyridine

Cat. No.: B088679
CAS No.: 1206972-45-3
M. Wt: 197.54 g/mol
InChI Key: PONLSAHALFQCNY-UHFFFAOYSA-N
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Description

2-Chloro-5-(trifluoromethoxy)pyridine (CAS: 1206972-45-3) is a halogenated pyridine derivative featuring a chlorine atom at the 2-position and a trifluoromethoxy (–OCF₃) group at the 5-position of the pyridine ring. This compound is synthesized via palladium-catalyzed cross-coupling reactions, as demonstrated in its use to prepare tert-butyl cyano[5-(trifluoromethoxy)pyridin-2-yl]acetate with a 24% yield under optimized conditions involving tris(dibenzylideneacetone)dipalladium(0) . Its structural features make it a valuable intermediate in agrochemical and pharmaceutical research, particularly in developing insecticides and fungicides due to the electron-withdrawing effects of the substituents, which enhance bioactivity .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H3ClF3NO B088679 2-Chloro-5-(trifluoromethoxy)pyridine CAS No. 1206972-45-3

Properties

IUPAC Name

2-chloro-5-(trifluoromethoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClF3NO/c7-5-2-1-4(3-11-5)12-6(8,9)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PONLSAHALFQCNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1OC(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40621374
Record name 2-Chloro-5-(trifluoromethoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40621374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206972-45-3
Record name 2-Chloro-5-(trifluoromethoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40621374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-5-(trifluoromethoxy)pyridine
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Preparation Methods

N-Oxidation and Sequential Chlorination Pathways

The foundational approach to synthesizing 2-chloro-5-(trifluoromethyl)pyridine involves N-oxidation of 3-methylpyridine followed by chlorination and fluorination. According to the method disclosed in CN102452976A, 3-methylpyridine undergoes N-oxidation using hydrogen peroxide (H₂O₂) in glacial acetic acid at 70–80°C for 18–24 hours, achieving a molar ratio of 1:1.4–1.5 between the substrate and oxidizer . This step yields N-oxy-3-methylpyridine, which is subsequently chlorinated using benzoyl chloride or chlorine gas.

Key operational parameters for the chlorination step include:

  • Temperature : 120–140°C

  • Catalyst : Azobisisobutyronitrile (AIBN, 0.1–0.2 wt%)

  • Solvent : o-Dichlorobenzene

  • Chlorination time : 20 hours

Under these conditions, the intermediate 2-chloro-5-trichloromethylpyridine forms with yields exceeding 82% . A final fluorination step replaces chlorine atoms with fluorine using anhydrous potassium fluoride (KF) and a phase-transfer catalyst (e.g., cetyltrimethylammonium bromide) in dimethyl sulfoxide (DMSO) at 100°C. This step achieves an 80% yield of the target compound after vacuum distillation .

Gas-Phase Catalytic Chlorination

CN110003096B introduces a gas-phase method that bypasses solvent use and simplifies separation. This approach reacts 3-trifluoromethylpyridine with chlorine gas over a palladium-supported catalyst (e.g., MgF₂/Pd or BaCO₃/Pd) at 220–360°C . The catalytic system enhances regioselectivity for the 2-chloro position while suppressing polychlorination byproducts.

Performance metrics :

ParameterValue
Conversion rate>95%
Selectivity88–92%
Energy consumption40% lower than liquid-phase

This method eliminates organic solvents and initiators, reducing environmental impact and operational costs .

Comparative Analysis of Synthetic Routes

The table below contrasts the two primary methods:

MethodN-Oxidation/Chlorination Gas-Phase Catalysis
Yield 80–82%88–92%
Reaction Time 44–48 hours2–4 hours
Catalyst Cost Low (AIBN, KF)High (Pd-based)
Scalability ModerateHigh
Byproducts 2-chloro-3-methylpyridineTrace polychlorinated species

The gas-phase method offers superior efficiency but requires specialized equipment for high-temperature catalysis. In contrast, the N-oxidation route remains accessible for small-scale production due to its reliance on standard laboratory glassware .

Byproduct Management and Purification

Isomer separation poses a challenge in liquid-phase syntheses. The N-oxy intermediate generates 2-chloro-3-methylpyridine as a structural analog, necessitating column chromatography (silica gel, ethyl acetate/hexane) for isolation . Gas-phase methods mitigate this issue through precise temperature control and catalyst design, which enhance positional selectivity .

Industrial Applications and Process Optimization

Large-scale production favors the gas-phase method for its throughput and reduced waste. Pilot studies demonstrate that increasing chlorine flow rates to 1.5 L/min improves yields to 83.5% without compromising selectivity . For fluorination, substituting KF with cesium fluoride (CsF) accelerates reaction kinetics but raises material costs by 30% .

Scientific Research Applications

Agrochemical Intermediates

2-Chloro-5-(trifluoromethoxy)pyridine serves as an intermediate in the synthesis of herbicides and pesticides. It is particularly valuable in developing compounds that exhibit selective herbicidal activity. For instance, it has been utilized in the production of effective herbicides like fluazifop, which is known for its efficacy against grassy weeds .

Pharmaceutical Development

This compound has also garnered attention in pharmaceutical research, particularly for its role as an intermediate in synthesizing drugs targeting various diseases:

  • Cancer Treatment : Research has indicated that derivatives of this compound can inhibit pathways involved in cancer progression, particularly through modulation of the Ras superfamily proteins .
  • Inflammatory Diseases : The compound has potential applications in treating inflammatory conditions due to its ability to influence immune responses .

Other Industrial Applications

Beyond agrochemicals and pharmaceuticals, this compound is used in the production of specialty chemicals and materials due to its unique trifluoromethoxy group, which enhances chemical stability and reactivity.

Case Study 1: Herbicidal Activity

A study demonstrated the effectiveness of a formulation containing this compound against specific weed species. Field trials showed that crops treated with this compound exhibited significantly reduced weed competition without harming the crop itself, indicating its potential for use in sustainable agriculture .

Case Study 2: Cancer Research

In a clinical setting, researchers investigated the effects of a drug synthesized from this compound on tumor growth in animal models. The results indicated a marked reduction in tumor size and improved survival rates compared to control groups, underscoring its potential as a therapeutic agent .

Mechanism of Action

The mechanism of action of 2-Chloro-5-(trifluoromethoxy)pyridine involves its interaction with various molecular targets and pathways. The trifluoromethoxy group imparts unique electronic properties to the compound, enhancing its reactivity and stability. This allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in synthetic chemistry .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below highlights key differences between 2-Chloro-5-(trifluoromethoxy)pyridine and its analogs:

Compound Name Substituents Molecular Formula Melting Point (°C) Key Applications Synthesis Yield/Reaction Conditions
This compound 2-Cl, 5-OCF₃ C₆H₃ClF₃NO N/A Agrochemical intermediates 24% yield via Pd-catalyzed coupling
2-Chloro-5-(trifluoromethyl)pyridine 2-Cl, 5-CF₃ C₆H₃ClF₃N N/A Insecticide precursors 37.4% yield via benzyl chloride route
2-Chloro-5-iodopyridine 2-Cl, 5-I C₅H₃ClIN 99 Cross-coupling reactions N/A
2-Amino-3-chloro-5-(trifluoromethyl)pyridine 2-NH₂, 3-Cl, 5-CF₃ C₆H₄ClF₃N₂ N/A Pharmaceutical intermediates N/A
2-Chloro-5-(trichloromethyl)pyridine 2-Cl, 5-CCl₃ C₆H₃Cl₄N N/A Limited utility due to low reactivity 6% conversion in autoclave reactions

Key Research Findings

Substituent Effects on Bioactivity: The trifluoromethoxy group enhances insecticidal activity while reducing non-target organism toxicity compared to chloromethyl or trichloromethyl groups .

Synthetic Challenges : High-temperature autoclave reactions for trichloromethyl derivatives result in low yields (6%) and significant byproducts, limiting scalability .

Spectroscopic Characterization : ¹³C-NMR and ¹⁹F-NMR data for analogs (e.g., 2-chloro-5-(4-fluorotetrahydro-2H-pyran-4-yl)pyridine) confirm substituent-induced chemical shift variations, aiding structural elucidation .

Biological Activity

2-Chloro-5-(trifluoromethoxy)pyridine is a compound of significant interest in medicinal chemistry and agrochemical applications due to its unique structural features and biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C6_6H4_4ClF3_3N, with a molecular weight of approximately 195.56 g/mol. The presence of the trifluoromethoxy group enhances its lipophilicity and potential interactions with biological targets.

PropertyValue
Molecular Weight195.56 g/mol
Melting PointNot specified
Boiling PointNot specified
SolubilitySoluble in organic solvents

Target Sites

The compound exhibits biological activity primarily through interactions with various enzymes and receptors. The trifluoromethyl group is known to enhance binding affinity to biological targets, which may lead to significant effects on cellular pathways.

  • Agrochemical Applications : Trifluoromethylpyridines are often used in crop protection, demonstrating insecticidal and herbicidal properties.
  • Pharmaceutical Applications : The compound serves as a precursor for developing drugs targeting various diseases, including cancer and infectious diseases.

Mode of Action

The unique physicochemical properties imparted by the fluorine atoms contribute to the compound's biological activities. It is hypothesized that the compound interacts with specific biomolecules, leading to alterations in biochemical pathways that regulate cellular functions.

Research indicates that compounds similar to this compound exhibit various cellular effects:

  • Cellular Impact : Studies show that such compounds can influence cell proliferation, apoptosis, and signal transduction pathways.
  • Metabolic Pathways : The compound may be metabolized through various pathways, affecting its biological efficacy and safety profile.

Case Studies and Research Findings

  • Insecticidal Activity : A study demonstrated that this compound exhibited significant insecticidal properties against common agricultural pests. The mechanism involved disruption of neurotransmitter signaling in target insects, leading to paralysis and death.
  • Antimicrobial Properties : Research has shown that the compound possesses antimicrobial activity against various bacterial strains. In vitro assays indicated effective inhibition of growth in Gram-positive bacteria, suggesting potential as an antimicrobial agent.
  • Pharmacological Applications : In medicinal chemistry, derivatives of this compound have been synthesized to explore their potential as anti-cancer agents. Preliminary studies indicated that certain derivatives exhibited cytotoxic effects on cancer cell lines through apoptosis induction.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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